Ecastolol's Predicted Beta-1/Beta-2 Affinity Profile from SEA Analysis
The Similarity Ensemble Approach (SEA), a computational method for predicting target interactions, provides the only available quantitative comparison of Ecastolol's predicted affinity across beta-adrenoceptor subtypes. The analysis yields p-values that serve as a statistical measure of predicted association strength. Ecastolol shows the strongest predicted association with the Beta-1 adrenergic receptor (ADRB1, p-value: 65) [1]. Its predicted association with the Beta-2 adrenergic receptor (ADRB2, p-value: 45) and Beta-3 adrenergic receptor (ADRB3, p-value: 58) are measurably weaker. This is based on the compound's known chemical structure (SMILES) being compared to known ligands for those targets.
| Evidence Dimension | Predicted binding affinity (SEA p-value; lower value indicates stronger predicted association) |
|---|---|
| Target Compound Data | Ecastolol: ADRB1 p-value = 65; ADRB2 p-value = 45; ADRB3 p-value = 58 |
| Comparator Or Baseline | Baseline: Comparative predicted affinities for ADRB1, ADRB2, and ADRB3 from the same SEA prediction run for Ecastolol. |
| Quantified Difference | ADRB1 predicted association is approximately 1.4-fold stronger than ADRB2 and 1.1-fold stronger than ADRB3, based on the p-value scale. |
| Conditions | Computational prediction using the Similarity Ensemble Approach (SEA) based on the ZINC31561753 (Ecastolol) chemical structure, referencing the ChEMBL 20 database. |
Why This Matters
For researchers studying specific beta-adrenergic pathways, this computational prediction suggests that Ecastolol may exhibit a distinct pharmacologic profile that is not uniformly equivalent across all beta-receptor subtypes, a key differentiator when selecting a tool compound for cardiovascular research.
- [1] ZINC15 Database. (n.d.). ZINC31561753 (Ecastolol). Retrieved April 22, 2026. View Source
